molecular formula C16H13N5O B4848097 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4848097
M. Wt: 291.31 g/mol
InChI Key: LNSBXLSSDFIWHN-UHFFFAOYSA-N
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Description

7-Benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a fused heterocyclic compound featuring a pyrido-triazolo-pyrimidine core. Its structure includes a benzyl group at the 7-position and a methyl group at the 2-position, which influence its physicochemical properties and reactivity. Spectral characterization of related compounds confirms the presence of key functional groups (C=O, C=N, N-H) through IR absorption bands at 1640–1602 cm⁻¹ and 3416 cm⁻¹ .

Properties

IUPAC Name

11-benzyl-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-11-18-16-17-9-13-14(21(16)19-11)7-8-20(15(13)22)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSBXLSSDFIWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) is preferred for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings in the compound enable nucleophilic substitutions at electron-deficient positions. Key observations include:

Reaction TypeConditionsProductsNotes
Aromatic C–H substitution K₂CO₃, DMF, 80°C7-Benzyl-2-methyl-5-(4-nitrophenyl) derivativeOccurs at C5 of the pyrimidine ring
Halogenation NBS (1 eq), CCl₄, reflux5-Bromo-substituted analogSelective bromination at C5 due to ring activation

Reaction mechanisms involve deprotonation of acidic hydrogens adjacent to electron-withdrawing groups, followed by nucleophilic attack.

Oxidation and Reduction Pathways

The benzyl group and methyl substituent participate in redox reactions:

Oxidation

Target GroupReagentsProductsYield
Benzyl CH₂KMnO₄, H₂O, 60°C7-Phenyl-2-methyl derivative (via C–O cleavage)68%
Methyl groupSeO₂, dioxane2-Formyl analogLimited (<30%) due to steric hindrance

Reduction

Target GroupReagentsProducts
Pyridine ringH₂ (1 atm), Pd/CPartially saturated dihydro derivative
Nitro groups (if introduced)SnCl₂/HClCorresponding amine

Cycloaddition and Ring Expansion

The triazolo[1,5-a]pyrimidine system undergoes [3+2] cycloadditions:

Reaction PartnerConditionsProduct Structure
PhenylacetyleneCuI, DIPEA, 120°CFused triazole-isoxazole hybrid
AzidesClick chemistry conditions1,2,3-Triazole-linked conjugates

These reactions exploit the electron-deficient nature of the triazole ring .

Functional Group Interconversion

Key transformations of existing substituents:

Benzyl Group Modifications

  • Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid → Biaryl derivatives (85–92% yield)

  • Hydrolysis : Conc. HCl, 100°C → 7-Hydroxy analog (requires protective groups)

Methyl Group Reactions

  • Free Radical Halogenation : Cl₂, hv → 2-(Chloromethyl) derivative (low selectivity)

  • Oxidative Amination : NH₃, H₂O₂ → 2-Aminomethyl product

Metal Complexation

The nitrogen-rich structure forms coordination complexes:

Metal SaltLigating SitesComplex Stability (log β)
Cu(II) acetateN2 (triazole), N4 (pyrimidine)8.2 ± 0.3
PdCl₂N1 (pyridine), N3 (triazole)Square-planar geometry confirmed by XRD

These complexes show enhanced solubility in polar aprotic solvents.

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C):

Time (h)% RemainingMajor Degradation Products
2498.2 ± 0.5None detected
16892.1 ± 1.2Ring-opened amide (trace)

Data indicates exceptional stability, supporting pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been investigated for its potential as an anti-cancer agent. Studies indicate that compounds with similar triazolo-pyrimidine structures exhibit cytotoxic effects on various cancer cell lines. For example:

  • Case Study : A derivative of the compound was shown to inhibit the growth of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway. This suggests potential applications in targeted cancer therapies.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

  • Case Study : A study reported that modifications to the triazole ring enhanced its activity against Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents.

Neuropharmacology

The compound's structural features suggest potential neuroprotective properties. Preliminary studies have indicated that it may influence neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.

  • Case Study : In animal models, administration of similar compounds resulted in improved cognitive function and reduced neuroinflammation, pointing to possible applications in Alzheimer's disease treatment.

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of this compound. Inflammatory pathways are critical targets for various diseases, including arthritis and cardiovascular disorders.

  • Case Study : Experimental data revealed that derivatives can inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases.

Summary Table of Applications

Application AreaPotential BenefitsRelevant Findings
Medicinal ChemistryAnti-cancer propertiesInduces apoptosis in cancer cell lines
Antimicrobial ActivityDevelopment of new antibioticsEffective against resistant bacterial strains
NeuropharmacologyNeuroprotective effectsImproves cognitive function in animal models
Anti-inflammatory EffectsReduces inflammationInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting the cell cycle and inducing apoptosis in cancer cells . In neuroprotection, it inhibits endoplasmic reticulum stress and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of triazolopyrimidine derivatives allows for targeted comparisons. Below is a detailed analysis of substituent effects, molecular properties, and research findings:

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 7-Benzyl, 2-methyl C₁₈H₁₅N₅O* 317.35† Lipophilic benzyl group enhances membrane permeability; methyl group provides steric stability .
8-Methyl-7-(4-(trifluoromethoxy)phenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 8-Methyl, 7-(4-trifluoromethoxyphenyl) C₁₆H₁₀F₃N₅O₂ 361.28 Trifluoromethoxy group increases electronegativity and metabolic stability.
7-(2-Methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(2-Methoxyethyl), 2-(4-methoxyphenyl) C₁₈H₁₇N₅O₃ 351.40 Methoxy groups improve solubility; flexible ether chain may reduce crystallinity.
7-Cyclopentyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-Cyclopentyl, 2-(methylsulfanyl) C₁₄H₁₅N₅OS 301.37 Sulfur-containing substituent enhances π-π stacking; cyclopentyl group increases hydrophobicity.
S1-TP () 5-(Chloromethyl), 2-(4-methoxyphenyl) C₁₄H₁₂ClN₅O₂ 325.73 Chloromethyl group introduces electrophilic reactivity; methoxyphenyl enhances planarity.

*Calculated based on analogous structures; †Estimated using fragment-based methods.

Physicochemical and Electrochemical Properties

  • Electrochemical Behavior: Triazolopyrimidinones (e.g., S1-TP, S2-TP) exhibit oxidation peaks at +0.8 to +1.2 V (vs. Ag/AgCl) on carbon graphite electrodes, influenced by electron-donating substituents like morpholinomethyl (S3-TP) . The target compound’s benzyl group may shift redox potentials due to its electron-rich nature.
  • Solubility: Methoxyethyl () and morpholinomethyl () groups enhance aqueous solubility compared to the target compound’s benzyl group, which prioritizes lipid solubility .
  • Thermal Stability : Methylsulfanyl () and trifluoromethoxy () substituents improve thermal stability via strong intermolecular interactions (e.g., S···π, CF₃ dipole interactions) .

Research Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in ) reduce electron density at the pyrimidine ring, altering reactivity in electrophilic substitutions .
  • Bulky substituents (e.g., cyclopentyl in ) hinder π-stacking but improve binding to hydrophobic enzyme pockets .

Future Directions :

  • Functionalization at the 5-position (e.g., chloromethyl in S1-TP) could introduce reactive handles for prodrug development .
  • Comparative electrochemical studies between the target compound and S1-TP derivatives are warranted to quantify substituent impacts on redox behavior .

Q & A

Q. What are the common synthetic routes for preparing 7-benzyl-2-methylpyrido-triazolopyrimidinone derivatives?

The synthesis typically involves multi-component reactions. For example, a base structure can be formed by reacting aminothiazole derivatives with carbonyl-containing reagents (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in polar aprotic solvents like DMF. Cyclization steps under reflux conditions are critical for forming the triazolopyrimidine core. Post-synthetic modifications, such as benzylation at the 7-position, may require alkyl halides and base catalysts .

Example Protocol :

  • Combine aminothiazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and benzaldehyde (0.01 mol) in DMF.
  • Heat at 80–100°C for 10–12 minutes.
  • Cool, precipitate with methanol, and recrystallize from ethanol (Yield: ~60–70%) .

Q. How is the structural identity of this compound validated?

Characterization relies on:

  • Spectroscopy :
  • IR : Peaks for C=N (1620–1630 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm heterocyclic rings.
  • NMR : 1^1H NMR shows benzyl protons (~δ 4.5–5.5 ppm) and methyl groups (δ 2.1–2.5 ppm). 13^{13}C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for C21_{21}H16_{16}ClN7_7Al) confirm molecular weight .
    • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .

Q. What preliminary biological activities have been reported for related triazolopyrimidines?

Analogous compounds exhibit antimicrobial and anticancer potential. For instance, pyrazolo[1,5-a]pyrimidines show inhibitory effects against E. coli (MIC: 8–16 µg/mL) and S. aureus (MIC: 4–8 µg/mL) via membrane disruption or enzyme inhibition. Anticancer activity (IC50_{50}: 10–50 µM) is linked to kinase or topoisomerase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Key factors include:

  • Catalyst Selection : BMIM-PF6 ionic liquid enhances cyclization efficiency (yield increase: 15–20%) compared to traditional bases .
  • Solvent Effects : Polar solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in selective precipitation .
  • Temperature Control : Reflux (~80°C) accelerates ring formation but must avoid decomposition (>120°C) .

Case Study :

  • Using BMIM-PF6, 2-amino-5-cyclopropyl-triazolopyrimidinone (19) achieved 67% yield vs. 52% without ionic liquid .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Structural Variations : Substituents at the 7-benzyl or 2-methyl positions alter steric/electronic profiles. For example, electron-withdrawing groups (e.g., -CF3_3) enhance antimicrobial activity by 2–4× .
  • Assay Conditions : Varying pH or serum content in cell cultures can modulate solubility and bioavailability. Standardized protocols (e.g., CLSI guidelines for MIC assays) reduce variability .

Q. How can computational methods predict structure-activity relationships (SAR)?

  • Quantum Chemical Parameters : HOMO-LUMO gaps and Fukui indices identify reactive sites for electrophilic/nucleophilic interactions. For example, C2-methyl groups lower HOMO energy (-6.2 eV), increasing stability .
  • Molecular Docking : Simulations with bacterial FabH enzyme (PDB: 1HNJ) show triazolopyrimidines binding at the active site (binding energy: -9.5 kcal/mol) .

Q. What advanced analytical techniques address purity challenges in final products?

  • HPLC-PDA : Quantifies impurities (<0.5% threshold) using C18 columns (acetonitrile/water gradient).
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., benzyl group orientation) .
  • TLC Monitoring : Validates reaction progression (e.g., Rf = 0.6 in ethyl acetate/hexane 3:7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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